4-Chloro-5-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUSCPKDJJZRHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methoxy-1H-indazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-5-methoxy-1H-indazole. As a substituted indazole, this molecule holds significant promise as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established principles of indazole chemistry to provide a robust predictive profile. We will delve into its probable synthetic routes, spectroscopic characteristics, reactivity, and potential biological significance, offering valuable insights for researchers working with this and similar heterocyclic scaffolds.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a prominent "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-depressant, and anti-hypertensive properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most contexts.[1] The diverse biological activities of indazole-containing compounds have led to the development of several FDA-approved drugs and numerous candidates in clinical trials.[2]

The introduction of substituents onto the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties. A chlorine atom at the 4-position and a methoxy group at the 5-position, as in 4-Chloro-5-methoxy-1H-indazole, are expected to significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₈H₇ClN₂O | Based on chemical structure |

| Molecular Weight | 182.61 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Most substituted indazoles are solids |

| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol | Typical for heterocyclic compounds of this nature |

| LogP | Not available | The chloro and methoxy groups will influence its lipophilicity |

Synthesis and Purification

A definitive, published synthetic route for 4-Chloro-5-methoxy-1H-indazole is not currently available. However, based on established indazole synthesis methodologies, a plausible and efficient route can be proposed. A common and effective method for constructing the indazole ring is through the cyclization of appropriately substituted ortho-alkylanilines.[3]

A potential synthetic pathway is outlined below:

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in numerous therapeutic agents, and understanding the precise structure and electronic properties of its derivatives is paramount for rational drug design and development. Spectroscopic analysis provides a fundamental and detailed insight into the molecular architecture of these compounds.

This technical guide presents a detailed overview of the expected spectroscopic data for 4-Chloro-5-methoxy-1H-indazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide, authored from the perspective of a Senior Application Scientist, synthesizes predicted data based on established spectroscopic principles and data from closely related structural analogs. This approach provides a robust framework for the identification and characterization of 4-Chloro-5-methoxy-1H-indazole in a research and development setting.

Molecular Structure and Spectroscopic Rationale

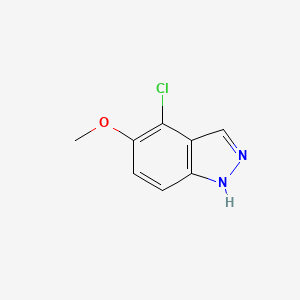

The structure of 4-Chloro-5-methoxy-1H-indazole, with the IUPAC name 4-chloro-5-methoxy-1H-indazole, is a bicyclic aromatic system. The indazole core consists of a benzene ring fused to a pyrazole ring. The substituents, a chlorine atom at position 4 and a methoxy group at position 5, significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Caption: Molecular structure of 4-Chloro-5-methoxy-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Chloro-5-methoxy-1H-indazole, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-5-methoxy-1H-indazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H correlations.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-Chloro-5-methoxy-1H-indazole in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the parent indazole structure and the known shielding/deshielding effects of the chloro and methoxy substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 10.0 - 11.0 | br s | - |

| H-3 | 8.0 - 8.2 | s | - |

| H-6 | 7.2 - 7.4 | d | 8.0 - 9.0 |

| H-7 | 6.9 - 7.1 | d | 8.0 - 9.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

Interpretation of the Predicted ¹H NMR Spectrum:

-

N-H Proton (H-1): The proton on the nitrogen is expected to be a broad singlet in the downfield region (10.0-11.0 ppm), characteristic of N-H protons in heterocyclic aromatic systems. Its exact chemical shift and broadness can be highly dependent on the solvent and concentration.

-

Indazole Protons (H-3, H-6, H-7): The H-3 proton is predicted to be a singlet as it has no adjacent protons. The H-6 and H-7 protons on the benzene ring will appear as doublets due to coupling with each other. The methoxy group at C-5 will cause an upfield shift for the adjacent H-6 proton, while the chlorine at C-4 will have a deshielding effect on the H-3 proton.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet in the upfield region (3.9-4.1 ppm).

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is detailed in the table below. The assignments are based on the expected electronic effects of the substituents on the indazole ring system.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 135 - 140 |

| C-3a | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 150 - 155 |

| C-6 | 110 - 115 |

| C-7 | 120 - 125 |

| C-7a | 125 - 130 |

| OCH₃ | 55 - 60 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The spectrum will show eight distinct signals. The carbon bearing the methoxy group (C-5) is expected at the most downfield position among the benzene ring carbons due to the oxygen's deshielding effect. The carbon attached to the chlorine (C-4) will also be significantly affected. The remaining aromatic carbons will appear in the typical range of 110-145 ppm.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will be observed in the upfield region, typically between 55 and 60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C-H Aliphatic Stretch (OCH₃) | 2850 - 2960 | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1075 (symmetric) | Strong | |

| C-Cl Stretch | 700 - 800 | Strong |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

C-O and C-Cl Stretches: The strong bands for the aryl ether C-O stretching and the C-Cl stretching will be present in the fingerprint region of the spectrum and are highly diagnostic for the presence of these functional groups.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

-

Molecular Formula: C₈H₇ClN₂O

-

Molecular Weight: 182.61 g/mol

-

Predicted Molecular Ion (M⁺): An intense peak at m/z 182 is expected. Due to the presence of chlorine, an isotopic peak at m/z 184 (M+2) with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.

Predicted Fragmentation Pattern:

The fragmentation of 4-Chloro-5-methoxy-1H-indazole under EI conditions is likely to involve the loss of small, stable molecules or radicals:

-

Loss of a methyl radical (-CH₃): A fragment ion at m/z 167.

-

Loss of carbon monoxide (-CO): A fragment ion at m/z 154.

-

Loss of a chlorine atom (-Cl): A fragment ion at m/z 147.

-

Loss of a methoxy radical (-OCH₃): A fragment ion at m/z 151.

The relative intensities of these fragment ions will depend on their stability.

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-5-methoxy-1H-indazole, through the combined application of NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide offer a valuable resource for researchers working with this compound and its analogs. By understanding the expected spectroscopic signatures, scientists can confidently identify and characterize this molecule, which is a critical step in the advancement of drug discovery and development programs. The self-validating nature of using multiple spectroscopic techniques ensures a high degree of confidence in the structural assignment.

References

-

General Principles of NMR Spectroscopy

- Title: Introduction to Spectroscopy

- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

URL: [Link]

-

Spectroscopic Data of Indazole Derivatives

- Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- Source: Molecules, 2012.

-

URL: [Link]

-

IR Spectroscopy Interpretation

- Title: Infrared Spectroscopy

- Source: LibreTexts Chemistry

-

URL: [Link]

-

Mass Spectrometry Fragmentation

- Title: Mass Spectrometry: A Textbook

- Source: Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.

-

URL: [Link]

-

Spectroscopic Data for 4-Chloro-1H-indazole

- Title: An Improved Prepar

- Source: Organic Preparations and Procedures Intern

-

URL: [Link]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methoxy-1H-indazole: Pathways, Mechanisms, and Practical Considerations

Foreword: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the successful development of numerous indazole-containing drugs with diverse therapeutic applications, including anti-cancer agents, anti-emetics, and anti-inflammatory compounds.

Within this important class of molecules, 4-Chloro-5-methoxy-1H-indazole emerges as a key building block for the synthesis of highly specific and potent therapeutic agents. The strategic placement of the chloro and methoxy substituents on the benzene ring provides medicinal chemists with critical handles for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the synthetic pathways leading to this valuable intermediate, offering a blend of established methodologies and contemporary advancements for researchers, scientists, and professionals in the field of drug development.

I. Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of substituted indazoles like 4-Chloro-5-methoxy-1H-indazole can be approached through several strategic disconnections. The most common and industrially relevant methods involve the formation of the pyrazole ring onto a pre-functionalized benzene ring. Key strategies include:

-

Intramolecular Cyclization of Substituted Anilines: This classical approach, often referred to as the Jacobson or Davis-Beirut reaction, involves the diazotization of an ortho-alkyl-substituted aniline followed by intramolecular cyclization. The success of this method hinges on the availability and regioselective synthesis of the appropriately substituted aniline precursor.

-

Condensation of Hydrazines with Carbonyl Compounds: This strategy involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by an acid-catalyzed cyclization and aromatization, a process reminiscent of the Fischer indole synthesis.

-

Cycloaddition Reactions: Modern synthetic approaches may employ [3+2] cycloaddition reactions, where a substituted benzyne reacts with a diazo compound to form the indazole core.

-

Reductive Cyclization of Nitroarenes: The cyclization of ortho-substituted nitroarenes offers another pathway to the indazole ring system under reductive conditions.

This guide will focus on the most practical and well-documented of these strategies, providing detailed protocols and mechanistic insights.

II. Pathway I: Synthesis from Substituted Toluene Derivatives

A prevalent and scalable approach to 4-Chloro-5-methoxy-1H-indazole begins with a suitably substituted toluene precursor. This pathway offers a logical and controllable route to the target molecule.

A. Overview of the Synthetic Sequence

The general workflow for this pathway can be visualized as a multi-step process starting from 4-chloro-5-methoxy-2-nitrotoluene. The key transformations involve the formation of a hydrazine intermediate followed by an intramolecular cyclization to construct the pyrazole ring.

Caption: A simplified workflow for the synthesis of 4-Chloro-5-methoxy-1H-indazole starting from a substituted nitrotoluene.

B. Detailed Experimental Protocol

Step 1: Synthesis of N'-(4-Chloro-5-methoxy-2-methylbenzylidene)-N-methylhydrazine

This initial step involves the condensation of a hydrazine derivative with the corresponding aldehyde, which can be prepared from the starting nitrotoluene.

| Reagent | Molar Eq. | MW | Amount |

| 2-Amino-4-chloro-5-methoxybenzaldehyde | 1.0 | 185.60 | 18.56 g |

| Methylhydrazine | 1.2 | 46.07 | 5.53 g |

| Ethanol | - | - | 200 mL |

| Acetic Acid (catalyst) | 0.1 | 60.05 | 0.60 g |

Procedure:

-

To a stirred solution of 2-amino-4-chloro-5-methoxybenzaldehyde in ethanol, add methylhydrazine and a catalytic amount of acetic acid.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired hydrazine intermediate.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good choice of solvent as it readily dissolves the starting materials and is relatively easy to remove post-reaction.

-

Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Step 2: Intramolecular Cyclization to 4-Chloro-5-methoxy-1H-indazole

The formed hydrazine undergoes an intramolecular cyclization to form the indazole ring.

| Reagent | Molar Eq. | MW | Amount |

| N'-(4-Chloro-5-methoxy-2-methylbenzylidene)-N-methylhydrazine | 1.0 | - | (from previous step) |

| Polyphosphoric Acid (PPA) | - | - | 100 g |

Procedure:

-

Add the crude or purified hydrazine from the previous step to polyphosphoric acid (PPA) with mechanical stirring.

-

Heat the mixture to 120-140 °C for 2-4 hours. The reaction should be monitored for the disappearance of the starting material.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with water, and dry under vacuum.

-

The crude 4-Chloro-5-methoxy-1H-indazole can be further purified by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, promoting the intramolecular electrophilic aromatic substitution and subsequent aromatization to form the stable indazole ring.

-

Elevated Temperature: The high temperature is necessary to overcome the activation energy barrier for the cyclization and dehydration steps.

III. Pathway II: A Classical Approach via Diazotization of a Substituted Aniline

An alternative and widely recognized method for the synthesis of indazoles involves the diazotization of a 2-alkylaniline followed by intramolecular cyclization. This approach can be adapted for the synthesis of 4-Chloro-5-methoxy-1H-indazole.

A. Overview of the Synthetic Sequence

This pathway commences with 3-chloro-2-methyl-5-methoxyaniline, which undergoes diazotization and subsequent ring closure to yield the target indazole.

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Chloro-5-methoxy-1H-indazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2][3] This technical guide focuses on a specific, yet under-characterized derivative, 4-Chloro-5-methoxy-1H-indazole. While direct empirical data on its mechanism of action remains to be fully elucidated in publicly accessible literature, the structural motifs present in this molecule, namely the indazole core substituted with chloro and methoxy groups, strongly suggest a potential role as a modulator of intracellular signaling cascades, possibly through the inhibition of protein kinases.[1][4] This document provides a comprehensive, hypothesis-driven framework for the systematic investigation of its biological activity. We will delve into the rationale behind postulating a kinase inhibitory mechanism, propose a detailed roadmap for target identification and validation, and outline robust experimental protocols to dissect the downstream cellular consequences of its action.

Introduction: The Indazole Scaffold - A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic compound, is a recurring motif in a vast number of biologically active molecules.[2][5] Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[1][2][6] The versatility of the indazole scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The specific substitutions of a chlorine atom at the 4-position and a methoxy group at the 5-position of the 1H-indazole core in the molecule of interest are not arbitrary. Halogen atoms, such as chlorine, can significantly influence binding affinity through halogen bonding and by modulating the electronic properties of the aromatic system. Methoxy groups can act as hydrogen bond acceptors and influence solubility and metabolic stability. Notably, compounds bearing chloro and methoxy-substituted phenyl groups attached to an indazole core have been investigated for their potential as kinase inhibitors, further supporting the central hypothesis of this guide.[1]

A Plausible Mechanism of Action: Kinase Inhibition

Given the prevalence of indazole-based compounds as kinase inhibitors, a primary hypothesis for the mechanism of action of 4-Chloro-5-methoxy-1H-indazole is the modulation of protein kinase activity.[4] Protein kinases are a large family of enzymes that play critical roles in virtually all cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

The rationale for this hypothesis is built upon the following pillars:

-

Structural Precedent: A significant number of clinically approved and investigational drugs containing the indazole scaffold function as kinase inhibitors.[5]

-

Bio-isosteric Relationship: The indazole core can be considered a bio-isostere of the purine scaffold, which is a key component of ATP, the natural co-substrate for kinases. This structural mimicry can facilitate binding to the ATP-binding pocket of kinases.

-

Observed Activities of Analogs: Structurally related indazole derivatives have demonstrated potent inhibitory activity against a variety of kinases, including but not limited to, MAPK1, Polo-like kinase 4 (PLK4), and Akt.[1][7][8]

To investigate this hypothesis, a multi-pronged experimental approach is necessary, starting with broad screening to identify potential kinase targets, followed by validation and detailed characterization of the interaction and its downstream consequences.

Experimental Roadmap for Target Identification and Validation

The following sections outline a logical and comprehensive workflow to elucidate the mechanism of action of 4-Chloro-5-methoxy-1H-indazole, with a focus on the kinase inhibition hypothesis.

Phase 1: Broad Target Discovery

The initial step is to cast a wide net to identify potential protein targets.

A kinome-wide screen will assess the inhibitory activity of 4-Chloro-5-methoxy-1H-indazole against a large panel of recombinant human protein kinases. This will provide a global view of its selectivity and identify initial "hits."

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

-

Compound Preparation: Prepare a stock solution of 4-Chloro-5-methoxy-1H-indazole in DMSO. Generate a series of dilutions to be tested (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

-

Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and [γ-³³P]ATP in a suitable reaction buffer.

-

Initiation of Reaction: Add the test compound or DMSO (vehicle control) to the reaction mixture.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

-

Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

-

Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value for any active kinases.

Data Presentation: Kinome Profiling Results

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| ... | ... |

A hypothetical table summarizing the results of a kinome screen.

CETSA is a powerful technique to identify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with 4-Chloro-5-methoxy-1H-indazole or vehicle (DMSO) for a defined period.

-

Harvesting and Lysis: Harvest the cells and lyse them to obtain a protein extract.

-

Heating Gradient: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.

-

Western Blot Analysis: Analyze the abundance of specific candidate proteins (identified from the kinome screen) in the soluble fraction at each temperature using Western blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization: Target Engagement Workflow

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Phase 2: Target Validation and Mechanistic Elucidation

Once putative targets are identified, the next phase focuses on validating these targets and understanding the downstream cellular consequences of their modulation.

To confirm target engagement within living cells, techniques like NanoBRET™ can be employed. This assay measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.

Inhibition of a specific kinase should lead to predictable changes in the phosphorylation status of its downstream substrates.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat a relevant cell line with increasing concentrations of 4-Chloro-5-methoxy-1H-indazole for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the hypothesized downstream substrate proteins.

-

Detection and Quantification: Use an appropriate detection method (e.g., chemiluminescence) and quantify the band intensities.

-

Data Analysis: Determine the ratio of phosphorylated to total protein to assess the effect of the compound on the signaling pathway.

Visualization: Hypothetical Signaling Pathway

Caption: A hypothetical kinase signaling pathway modulated by the compound.

To link target engagement with a cellular outcome, a variety of phenotypic assays can be performed. The choice of assays will depend on the known function of the identified target kinase.

Data Presentation: Cellular Phenotypic Effects

| Assay | Endpoint | Result with Compound |

| Cell Proliferation (e.g., MTT assay) | Cell Viability | Dose-dependent decrease |

| Apoptosis (e.g., Annexin V staining) | Percentage of Apoptotic Cells | Dose-dependent increase |

| Cell Cycle (e.g., Flow cytometry) | Cell Cycle Distribution | Arrest at a specific phase |

A hypothetical table summarizing the results of cellular phenotypic assays.

Conclusion and Future Directions

This technical guide has outlined a hypothesis-driven and experimentally rigorous approach to elucidate the mechanism of action of 4-Chloro-5-methoxy-1H-indazole. By focusing on the plausible role of this compound as a kinase inhibitor, we have provided a clear and actionable roadmap for researchers in drug discovery and development. The successful execution of these experiments will not only unveil the specific molecular targets of this intriguing indazole derivative but will also pave the way for its potential development as a novel therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling, as well as lead optimization to enhance potency and selectivity.

References

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI. Retrieved January 26, 2026, from [Link].

-

Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link].

- An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. (2026). International Journal of Pharmaceutical Sciences, 4(1), 2865-2878.

-

N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link].

-

An Improved Preparation of 4-Chloro-1H-indazole (V). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link].

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Indian Academy of Sciences. Retrieved January 26, 2026, from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

Biological activity of substituted 1H-indazole compounds

An In-Depth Technical Guide to the Biological Activity of Substituted 1H-Indazole Compounds

Authored by a Senior Application Scientist

Foreword: The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a multitude of investigational agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for substitution, enabling the fine-tuning of physicochemical properties and biological targets.[3] This guide provides an in-depth exploration of the diverse biological activities of substituted 1H-indazole compounds, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the practical experimental protocols required to assess these activities, grounded in established scientific principles.

The 1H-Indazole Scaffold: A Foundation for Diverse Pharmacology

The stability and synthetic tractability of the 1H-indazole nucleus have made it a cornerstone for drug discovery.[3] Unlike its 2H-indazole tautomer, the 1H form is more thermodynamically stable and predominates, serving as the key pharmacophore in many active molecules.[3] Its ability to act as a bioisostere of indole allows it to interact with a wide array of biological targets.[1] Clinically relevant drugs such as Pazopanib (a multi-kinase inhibitor), Niraparib (a PARP inhibitor), and Benzydamine (an anti-inflammatory agent) underscore the therapeutic potential embedded within this heterocyclic system.[4][5][6]

The general workflow for identifying and optimizing novel indazole-based therapeutic agents follows a structured, multi-stage process. This process is designed to be self-validating, with clear go/no-go decision points at each stage, ensuring that only the most promising candidates advance.

Figure 1: A generalized workflow for the discovery and development of 1H-indazole-based therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indazole derivatives have demonstrated significant potential as anticancer agents, targeting various kinases and cellular pathways critical for tumor growth and survival.[2] Marketed drugs like Axitinib and Pazopanib validate the scaffold's efficacy in this domain.[2]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effects of indazoles is the inhibition of protein kinases, which are crucial regulators of cell signaling. The 1H-indazole-3-amine structure, for instance, is an effective "hinge-binding" fragment that anchors the molecule in the ATP-binding pocket of kinases like tyrosine kinases.[4][7]

Furthermore, certain substituted indazoles can induce apoptosis (programmed cell death). For example, some derivatives have been shown to modulate the p53/MDM2 pathway and inhibit anti-apoptotic Bcl-2 family members, leading to cell cycle arrest and apoptosis in cancer cells.[4][8]

Figure 2: Simplified signaling pathway showing indazole compounds inducing apoptosis via p53/MDM2 and Bcl-2 inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of indazole derivatives. Key findings include:

-

Position 3: The 1H-indazole-3-amine or 3-amide moiety is critical for activity, often serving as a key interaction point with protein targets.[4][7]

-

Position 5: Substitutions at this position can significantly influence potency. For example, the presence of a para-fluorophenyl group has been shown to be crucial for the antitumor activity of certain series.[5]

-

Solubilizing Groups: The addition of moieties like piperazine can improve pharmacokinetic properties such as water solubility and oral bioavailability, which is essential for clinical translation.[4][7]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 1H-indazole compounds against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6o | 5-(4-fluorophenyl)-N-((4-(pyridin-4-yl)piperazin-1-yl)acetyl)-1H-indazol-3-amine | K562 (Leukemia) | 5.15 | [4][5][8] |

| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 | [9][10] |

| 120 | 4,6-disubstituted-1H-indazole | (IDO1 Enzyme Assay) | 5.3 | [3] |

| 6f | 1-((4-chlorophenyl)sulfonyl)-3-(...)-1H-indazole | 4T1 (Breast Cancer) | 0.77 (GI₅₀) | [11] |

| 6i | 1-((4-methoxyphenyl)sulfonyl)-3-(...)-1H-indazole | 4T1 (Breast Cancer) | 0.86 (GI₅₀) | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[5] The causality for its use rests on its ability to measure the metabolic activity of mitochondria, which is directly proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is quantified by measuring the absorbance at ~570 nm (with a reference wavelength of ~490 nm), providing a reliable measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 1H-indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted indazoles have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[12][13][14][15]

Mechanism of Action: COX and Cytokine Inhibition

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing prostaglandins that mediate pain and inflammation.[13][14][16] By inhibiting COX-2, indazole derivatives can reduce the inflammatory response. Additionally, these compounds have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), further dampening inflammation.[13][14][15]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a direct measure of a compound's ability to inhibit the COX-2 enzyme, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).

Principle: The assay measures the amount of prostaglandin PGF₂α produced from arachidonic acid by the COX-2 enzyme. The reaction product PGH₂ is reduced to the more stable PGF₂α by stannous chloride. The inhibitory effect of the test compound is quantified by comparing the PGF₂α levels in treated versus untreated samples.[13]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer, arachidonic acid substrate solution, and solutions of the test indazole compounds (typically 5-50 µM in DMSO).

-

Reaction Incubation: In a reaction tube, combine 50 µL of the test compound solution with the reaction buffer and COX-2 enzyme.

-

Initiation: Start the reaction by adding the arachidonic acid substrate.

-

Quenching: Allow the reaction to proceed for exactly 2 minutes at 37°C, then stop the reaction by adding 50 µL of a stannous chloride solution. This step reduces the PGH₂ product to PGF₂α.

-

Quantification: Measure the concentration of PGF₂α using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Antimicrobial and Neuroprotective Activities

The versatility of the 1H-indazole scaffold extends to antimicrobial and neuroprotective applications.

Antimicrobial Activity

Various substituted indazoles have shown promising activity against a range of bacterial and fungal pathogens.[1][12] The mechanism often involves the disruption of essential microbial enzymes or cellular processes. For example, some 5-nitro-1H-indazole derivatives have shown potent activity against S. aureus and the fungus A. niger.[1] The evaluation of antimicrobial activity is typically performed using standard methods like agar diffusion or broth microdilution to determine the minimum inhibitory concentration (MIC).[17][18][19]

Neuroprotective Activity

Indazole derivatives are being investigated for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[12][20] Their mechanisms of action include the inhibition of enzymes like monoamine oxidase (MAO-B) and kinases such as GSK3, which are implicated in neuronal cell death pathways.[20] Furthermore, their antioxidant properties can help mitigate oxidative stress, a key contributor to neuronal damage.[21] Neuroprotective effects are often assessed in cell culture models using assays that measure cell viability after exposure to a neurotoxic stimulus (e.g., H₂O₂ or glutamate).[22][23]

Synthesis of Substituted 1H-Indazoles: A General Protocol

A common and versatile method for synthesizing substituted 1H-indazoles involves a multi-step process often culminating in a Suzuki coupling reaction to introduce diverse aryl or heteroaryl substituents.[4][7]

Figure 3: General synthetic workflow for producing substituted 1H-indazole-3-amine derivatives.

Protocol: Synthesis via Suzuki Coupling

This protocol outlines a general procedure based on established literature.[4][7][24]

-

Formation of the Indazole Core: Reflux a substituted 2-fluorobenzonitrile with hydrazine hydrate (80%) for approximately 20-30 minutes to yield the corresponding 1H-indazol-3-amine intermediate.[4][7]

-

Suzuki Coupling:

-

To a solution of the bromo-indazole intermediate in a solvent system like 1,4-dioxane/H₂O, add a substituted boronic acid or ester (1.2 equivalents).

-

Add a base such as cesium carbonate (Cs₂CO₃) and a palladium catalyst like PdCl₂(dppf)₂.

-

Purge the mixture with nitrogen and heat at 90°C for 6-12 hours until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup and purify the product by column chromatography to obtain the aryl-substituted indazole.

-

-

Further Functionalization: The resulting amine can be further functionalized, for example, by acylation with chloroacetic anhydride followed by nucleophilic substitution to introduce various side chains.[4][7]

Conclusion

The 1H-indazole scaffold represents a remarkably versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this exceptional heterocyclic core.

References

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Köksal, Z., & Alim, Z. (2020). Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology. [Link]

-

(2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Ansari, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

-

(2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

-

Wang, H., et al. (2019). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]

-

Shi, Z., & Li, B. (2014). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. [Link]

-

El-Sawy, E. R., et al. (2013). 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. [Link]

-

Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. [Link]

-

(2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

(2021). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS. [Link]

-

(n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

-

Uddin, M. S., et al. (2021). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. MDPI. [Link]

-

Gaikwad, M. S., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

-

Wang, H., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. [Link]

-

Nguyen, H. T. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

-

(n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Tsolaki, M., et al. (2020). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. [Link]

-

(2022). Importance of Indazole against Neurological Disorders. ResearchGate. [Link]

-

Gaikwad, M. S., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

-

Revankar, G. R., & Townsend, L. B. (1976). Antimicrobial activity of substituted azoles and their nucleosides. PubMed. [Link]

-

Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

-

Gaikwad, M. S., et al. (n.d.). A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda. [Link]

-

(2025). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. PMC - PubMed Central. [Link]

-

Wang, Q., et al. (2016). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. PubMed. [Link]

-

Nguyen, H. T. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

-

Shirinzadeh, H., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [Link]

-

Pérez-Piñeiro, R., et al. (2019). Novel Quinolylnitrones Combining Neuroprotective and Antioxidant Properties. ACS Chemical Neuroscience. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 18. Antimicrobial activity of substituted azoles and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gdcplkd.ac.in [gdcplkd.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]

- 22. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iris.unipv.it [iris.unipv.it]

- 24. Indazole synthesis [organic-chemistry.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Chloro-5-methoxy-1H-indazole

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. This technical guide delves into the discovery and history of a specifically substituted analogue, 4-Chloro-5-methoxy-1H-indazole. While a singular, seminal "discovery" paper for this exact molecule remains elusive in the annals of chemical literature, its existence is a testament to the logical progression of synthetic strategies targeting key pharmacophores. This guide will therefore reconstruct the scientific narrative surrounding its emergence, grounded in the foundational principles of indazole synthesis and the relentless pursuit of novel kinase inhibitors. We will explore the historical context of indazole chemistry, dissect the key synthetic transformations required for its construction, and present a detailed, field-proven protocol for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular entity.

Introduction: The Indazole Core in Drug Discovery

The indazole ring system, consisting of a fused benzene and pyrazole ring, has garnered significant attention from the pharmaceutical industry due to its versatile biological activities.[1] Its structural similarity to purine bases allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The strategic placement of substituents on the indazole core is a key element of modern drug design, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. The 4-chloro and 5-methoxy substitution pattern of the title compound is a prime example of this molecular tailoring, contributing to specific interactions within the ATP-binding pocket of various kinases.

Historical Context: The Genesis of Indazole Synthesis

The history of the indazole ring system dates back to the late 19th and early 20th centuries. One of the foundational methods for the synthesis of the indazole core was reported by Jacobson and Huber in 1908.[2] Their approach involved the cyclization of N-nitroso-o-toluidines, a transformation that laid the groundwork for many subsequent synthetic strategies.[2] This classical method, often referred to as the Jacobson Indazole Synthesis, provided a direct route to the bicyclic system and opened the door for further exploration of its chemical and biological properties.

Over the decades, numerous other methods for indazole synthesis have been developed, each with its own advantages and limitations. These include the Davis-Beirut reaction, intramolecular C-H amination reactions, and various transition-metal-catalyzed cross-coupling strategies.[3] This ever-expanding synthetic toolbox has provided chemists with the means to construct a vast array of substituted indazoles for biological evaluation.

Deconstructing the Synthesis: A Logic-Driven Approach to 4-Chloro-5-methoxy-1H-indazole

The synthesis of 4-Chloro-5-methoxy-1H-indazole is not explicitly detailed in a single historical publication but can be logically deduced from established synthetic methodologies for analogous compounds. The most probable synthetic route involves the construction of a suitably substituted aniline precursor followed by diazotization and cyclization.

A plausible and efficient synthetic pathway is outlined below. This approach leverages readily available starting materials and employs robust, well-characterized chemical transformations.

Proposed Synthetic Workflow

The following diagram illustrates a likely multi-step synthesis of 4-Chloro-5-methoxy-1H-indazole, starting from commercially available 2-amino-5-chlorotoluene.

Caption: Proposed synthetic route to 4-Chloro-5-methoxy-1H-indazole.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of 4-Chloro-5-methoxy-1H-indazole, based on the logical pathway outlined above.

Step 1: Nitration of 2-Amino-5-chlorotoluene

-

To a stirred solution of 2-amino-5-chlorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-nitro-5-chlorotoluene.

Step 2: Diazotization and Sandmeyer Reaction

-

Suspend 2-amino-4-nitro-5-chlorotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1 hour and then heat to 60 °C for 30 minutes.

-

Cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,5-dichloro-4-nitrotoluene.

Step 3: Methoxylation

-

To a solution of 2,5-dichloro-4-nitrotoluene (1.0 eq) in methanol, add sodium methoxide (1.5 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-5-methoxy-4-nitrotoluene.

Step 4: Reduction of the Nitro Group

-

To a stirred mixture of 2-chloro-5-methoxy-4-nitrotoluene (1.0 eq) in ethanol and water, add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure and basify the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-4-chloro-5-methoxytoluene.

Step 5: Diazotization and Intramolecular Cyclization

-

Dissolve 2-amino-4-chloro-5-methoxytoluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours to facilitate cyclization.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Chloro-5-methoxy-1H-indazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 4-Chloro-5-methoxy-1H-indazole.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 150-170 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5-11.5 (br s, 1H, NH), 8.0-8.2 (s, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 3.9-4.1 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150-155 (C-O), 140-145 (C-N), 130-135 (Ar-C), 120-125 (Ar-C), 115-120 (Ar-C-Cl), 110-115 (Ar-C), 100-105 (Ar-C), 55-60 (OCH₃) |

| Mass Spectrometry (ESI+) | m/z: 183.0 [M+H]⁺ |

Note: The spectroscopic data presented are predicted values based on the structure and may vary slightly from experimental results.

The Role of 4-Chloro-5-methoxy-1H-indazole in Modern Drug Discovery

While the specific discovery of 4-Chloro-5-methoxy-1H-indazole is not prominently documented, its value as a synthetic intermediate and a core scaffold in medicinal chemistry is undeniable. A search of the patent literature reveals numerous instances where this and closely related substituted indazoles are utilized as key building blocks in the synthesis of potent and selective kinase inhibitors.[4]

The 4-chloro substituent can engage in halogen bonding or occupy a hydrophobic pocket within the kinase active site, while the 5-methoxy group can act as a hydrogen bond acceptor or influence the electronics of the aromatic system. This combination of substituents provides a unique handle for medicinal chemists to optimize the pharmacological profile of their drug candidates.

Conclusion

The story of 4-Chloro-5-methoxy-1H-indazole is not one of a singular, dramatic discovery, but rather a narrative of the steady and logical progression of synthetic organic chemistry. Its emergence is a direct consequence of the foundational work on indazole synthesis and the continuous demand for novel, drug-like molecules. This technical guide has provided a comprehensive overview of the historical context, a plausible and detailed synthetic protocol, and an appreciation for the significance of this molecule in the broader landscape of drug discovery. As the quest for more effective and selective therapeutics continues, the indazole scaffold, and its meticulously crafted derivatives like 4-Chloro-5-methoxy-1H-indazole, will undoubtedly remain at the forefront of medicinal chemistry research.

References

- Indazole and its derivatives are ubiquitously found in a broad spectrum of biological and pharmaceutical applic

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2023.

- Method of synthesizing 1H-indazole compounds.

- An Improved Preparation of 4-Chloro-1H-indazole.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2022.

- 2H-Indazole synthesis. Organic Chemistry Portal.

- indazole - Organic Syntheses Procedure. Organic Syntheses.

- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 2012.

- Indazole derivatives.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Niche Indazole Derivative

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the physicochemical properties of novel indazole derivatives is paramount for their successful development. This guide focuses on a specific, less-documented derivative, 4-Chloro-5-methoxy-1H-indazole . Due to the limited publicly available data on this particular molecule, this document serves as both a repository of inferred knowledge from closely related compounds and a practical manual for determining its solubility profile. As a Senior Application Scientist, the aim is to provide a robust framework for researchers to approach the solubility assessment of this and similar niche molecules, grounded in established chemical principles and validated experimental protocols.

Physicochemical Profile of 4-Chloro-5-methoxy-1H-indazole: A Predictive Analysis

Molecular Structure:

Caption: Chemical structure of 4-Chloro-5-methoxy-1H-indazole.

Table 1: Predicted Physicochemical Properties of 4-Chloro-5-methoxy-1H-indazole and its Analogs.

| Property | 4-Chloro-1H-indazole | 4-Methoxy-1H-indazole | 5-Methoxy-1H-indazole | 4-Chloro-5-methoxy-1H-indazole (Predicted) |

| Molecular Formula | C₇H₅ClN₂ | C₈H₈N₂O | C₈H₈N₂O | C₈H₇ClN₂O |

| Molecular Weight | 152.58[2] | 148.16[3] | 148.16[4] | 182.61 |

| Melting Point (°C) | 155-160[2] | Not available | 167[4] | Likely a crystalline solid with a relatively high melting point, probably >150°C. |

| pKa | Not available | 13.61 (Predicted)[4] | 13.61 (Predicted)[4] | The indazole NH is weakly acidic. The methoxy group may slightly increase basicity of the pyrazole nitrogens. |

| LogP (Predicted) | Not available | 1.57[3] | Not available | Expected to be moderately lipophilic due to the chloro and methoxy groups. |

The presence of the chloro and methoxy groups will significantly influence the molecule's polarity and hydrogen bonding capacity. The indazole core itself possesses both a hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) sites. The methoxy group adds another hydrogen bond acceptor site, while the chloro group contributes to the molecule's lipophilicity.

Predicted Solubility Profile in Various Solvents

Based on the structural features and data from related compounds, a qualitative solubility profile for 4-Chloro-5-methoxy-1H-indazole can be predicted. The principle of "like dissolves like" provides a foundational guide.

Table 2: Predicted Qualitative Solubility of 4-Chloro-5-methoxy-1H-indazole.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Very Low | The hydrophobic nature of the indazole ring and the chloro substituent are expected to dominate, leading to poor aqueous solubility. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, facilitating interaction with the indazole nitrogens and the methoxy group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (ACN) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar and aromatic compounds. The use of DMF for dissolving a related nitroindazole supports this prediction.[5] The recrystallization of 4-chloro-1H-indazole from a THF/water mixture also indicates good solubility in THF.[6] |

| Non-Polar | Hexane, Toluene | Very Low | The molecule possesses significant polarity from the heteroatoms and the methoxy group, making it incompatible with non-polar solvents. |

Experimental Determination of Solubility: Protocols and Workflows

Given the lack of specific data, experimental determination of solubility is crucial. The two primary methods for this are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in a given solvent at a specific temperature. It is considered the "gold standard" for solubility measurement.[7]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 4-Chloro-5-methoxy-1H-indazole to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[8]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-5-methoxy-1H-indazole in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO dilution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a microplate.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of the solutions using nephelometry or UV-Vis spectroscopy to detect the point of precipitation.[8]

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of 4-Chloro-5-methoxy-1H-indazole

Several molecular and external factors will govern the solubility of this compound:

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy. A higher melting point generally suggests a more stable crystal lattice, which can lead to lower solubility.

-

pH: The indazole moiety has a weakly acidic N-H proton. In basic solutions, deprotonation can occur, forming an anionic species that is generally more water-soluble. Conversely, the pyrazole nitrogens can be protonated in acidic conditions, forming a cationic species with increased aqueous solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

Solvent Polarity and Hydrogen Bonding: As discussed, the ability of the solvent to engage in hydrogen bonding and its overall polarity will be key determinants of solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-5-methoxy-1H-indazole is not available, precautions should be taken based on the data for related compounds. Substituted indazoles and chloro-aromatic compounds should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-5-methoxy-1H-indazole. While direct experimental data for this specific molecule is scarce, a predictive analysis based on its structure and the properties of related compounds suggests it is likely to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. The provided experimental protocols for thermodynamic and kinetic solubility offer robust methods for researchers to obtain the necessary empirical data to advance their research and development efforts.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. [Link]

-

5-Chloro-6-methoxy-1H-indazole. AMERICAN ELEMENTS. [Link]

-

1H-Indazole, 5-chloro-. PubChem. [Link]

-

Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-